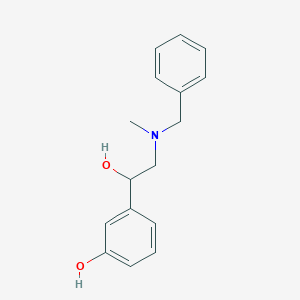

rac Benzyl Phenylephrine

Description

Contextualization within the Broader Field of Adrenergic Ligand Chemistry

Adrenergic ligands are molecules that bind to and modulate the activity of adrenergic receptors, which are key components of the sympathetic nervous system. These receptors are classified into alpha (α) and beta (β) types, each with further subtypes. Phenylephrine (B352888), the parent compound of rac Benzyl (B1604629) Phenylephrine, is a selective α1-adrenergic receptor agonist. wikipedia.orgmedchemexpress.com This means it primarily stimulates the α1 receptors, leading to physiological responses such as vasoconstriction. smolecule.com

The study of adrenergic ligands is crucial for the development of drugs targeting a wide range of conditions, from hypertension and asthma to nasal congestion. The chemical structure of a ligand dictates its affinity and selectivity for different adrenergic receptor subtypes. The addition of a benzyl group to the phenylephrine structure, creating rac Benzyl Phenylephrine, significantly alters its properties and makes it a valuable precursor in the synthesis of more complex and potentially more specific adrenergic ligands. smolecule.comnih.gov

Historical Evolution of Synthetic Strategies for Phenylephrine Derivatives

The synthesis of phenylephrine and its derivatives has evolved over the years, with researchers continuously seeking more efficient, stereoselective, and environmentally friendly methods. Early synthetic routes often involved multiple steps with modest yields.

A significant advancement in the synthesis of phenylephrine derivatives has been the development of asymmetric hydrogenation processes. researchgate.net One notable method involves the ruthenium-catalyzed asymmetric hydrogenation of an aminoketone precursor, N-benzyl-N-methyl-2-amino-m-hydroxy-acetophenone hydrochloride (also known as benzyladrianone). smolecule.com This reaction can be carried out using a Xyl-BINAP RuCl₂DAIPEN catalyst with potassium tert-butoxide as a base in isopropanol (B130326). smolecule.com

Another strategy for producing enantiomerically pure phenylephrine involves Sharpless asymmetric dihydroxylation as a key step. researchgate.net More traditional synthetic approaches have started from m-hydroxybenzaldehyde, proceeding through either epoxidation or bromohydrin formation pathways. cmu.ac.th Additionally, some methods begin with chloro acetyl phenol, followed by methylamine (B109427) replacement and catalytic reduction. scribd.com The synthesis of rac-phenylephrine has also been achieved from cardanol, a component of cashew nut shell liquid, via an intermediate called 3-vinylphenol. researchgate.net

The synthesis of this compound itself typically starts with precursors like benzyl chloride and phenethylamine (B48288), proceeding through nucleophilic substitution to form intermediate compounds that are then coupled to yield the final product. smolecule.com

Significance of this compound as a Synthetic Intermediate and Probe Molecule

The primary significance of this compound lies in its role as a synthetic intermediate. smolecule.com It serves as a building block for creating a variety of other molecules, particularly more complex phenylephrine derivatives. The benzyl group can be readily removed through a process called debenzylation, often catalyzed by palladium, to yield the core phenylephrine structure. smolecule.com This allows for modifications to be made to other parts of the molecule while the amine is protected by the benzyl group.

Furthermore, this compound and its precursor, rac-Benzyl phenylephrone hydrochloride, are utilized as analytical standards and pharmacopoeia impurity standards in the quality control of phenylephrine manufacturing. biosynth.comamericanchemicalsuppliers.com As Phenylephrine Impurity D, it helps in assessing the purity of phenylephrine formulations. smolecule.comvenkatasailifesciences.com

In a research context, this compound can be used as a probe molecule to investigate the structure-activity relationships of adrenergic ligands. nih.gov By comparing its biological activity to that of other phenylephrine analogs, researchers can gain insights into how different chemical modifications influence receptor binding and activation. For instance, studies on ring-fluorinated phenylephrines have shown that the position of the fluorine atom markedly alters the compound's potency and selectivity for α- and β-adrenergic receptors. nih.gov

Current Research Gaps and Future Directions in the Study of Benzyl Phenylephrine Analogs

While much is known about phenylephrine and its immediate derivatives, there are still areas ripe for further investigation. A significant research gap is the detailed exploration of the pharmacological profile of this compound itself. smolecule.com Although its structural similarity to phenylephrine suggests potential interaction with adrenergic receptors, comprehensive studies on its specific mechanism of action are lacking. smolecule.com

Future research could focus on several key areas:

Synthesis of Novel Analogs: The development of new synthetic methodologies could lead to a wider variety of Benzyl Phenylephrine analogs with diverse substituents. These new compounds could then be screened for unique pharmacological properties.

Structure-Activity Relationship (SAR) Studies: A more systematic investigation into the SAR of benzyl phenylephrine derivatives could provide a clearer understanding of how structural modifications impact receptor affinity, selectivity, and efficacy. researchgate.net This knowledge is critical for designing novel adrenergic ligands with improved therapeutic profiles.

Exploration of New Therapeutic Applications: While phenylephrine is primarily known for its vasoconstrictive effects, its analogs could possess other valuable biological activities. Research into the potential of benzyl phenylephrine derivatives for conditions beyond those traditionally treated with adrenergic agonists could open up new therapeutic avenues. For example, some studies have suggested that phenylephrine and its analogs may have implications in cardiac function, influencing pathways related to cardiac fibroblast proliferation. medchemexpress.com

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611716 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-09-9 | |

| Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Rac Benzyl Phenylephrine

Total Synthesis Approaches to the rac-Benzyl Phenylephrine (B352888) Scaffold

The creation of the racemic form of Benzyl (B1604629) Phenylephrine is a foundational process in medicinal chemistry, providing a basis for further enantioselective refinements.

Precursor Derivatization and Key Reaction Steps

The synthesis of rac-Benzyl Phenylephrine typically commences with readily available precursors such as m-hydroxybenzaldehyde or a related acetophenone (B1666503) derivative. smolecule.comresearchgate.netresearchgate.net A common initial step involves the protection of the phenolic hydroxyl group to prevent unwanted side reactions during subsequent transformations. smolecule.com For instance, the hydroxyl group of m-hydroxybenzaldehyde can be protected before introducing the side chain. smolecule.com

Key reactions in the synthesis often include nucleophilic substitution or addition reactions to build the phenethylamine (B48288) backbone. One pathway involves the reaction of a protected m-hydroxyacetophenone with a source of bromine, followed by amination with N-benzylmethylamine to yield an α-amino ketone intermediate, N-benzyl-N-methyl-2-amino-m-hydroxy-acetophenone hydrochloride (also known as benzyladrianone). smolecule.comresearchgate.net This intermediate is a critical juncture in many synthetic routes.

Alternative strategies may employ a Wittig reaction on a protected m-hydroxybenzaldehyde to introduce the carbon framework, followed by transformations like epoxidation and subsequent ring-opening with an amine. researchgate.netcmu.ac.th Another approach involves the formation of a bromohydrin, which is then converted to the final product. researchgate.netcmu.ac.th

Application of Catalytic Hydrogenation in the Synthesis of Racemic Benzyl Phenylephrine and Related Phenethylamines

Catalytic hydrogenation is a pivotal step in the synthesis of phenethylamines, including the conversion of intermediates to rac-Benzyl Phenylephrine. This process typically involves the reduction of a ketone or an unsaturated precursor. For example, the α-amino ketone intermediate, benzyladrianone, can be reduced to form rac-Benzyl Phenylephrine. smolecule.com

In a broader context, catalytic hydrogenation is widely used for preparing phenethylamines from β-nitrostyrenes. tandfonline.comoup.comoup.comerowid.orgmdma.ch This method involves the reduction of the nitro group and the carbon-carbon double bond, often using a palladium on charcoal (Pd/C) catalyst in the presence of an acid like hydrochloric acid. oup.comoup.comerowid.orgmdma.ch These reactions are typically carried out under mild conditions, such as at 0°C and atmospheric hydrogen pressure, and can produce high yields of the corresponding phenethylamine hydrochlorides. oup.comerowid.org

The table below summarizes representative conditions for the catalytic hydrogenation of β-nitrostyrenes to phenethylamines.

| Catalyst | Pressure | Temperature | Solvent System | Yield | Reference |

| 10% Pd/C | 3 atm | Not specified | MeOH / 1N HCl | 67% | mdma.ch |

| 5% Pd/C (K-type) | 1 atm | 0°C | EtOH / 12 M HCl | High | oup.comerowid.org |

| Pd black | 1 atm | Not specified | Acetic Acid / H₂SO₄ | 52% | mdma.ch |

This table presents data on the synthesis of various phenethylamines, providing a general context for the application of catalytic hydrogenation in this class of compounds.

Exploration of Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a significant push to incorporate green chemistry principles into the synthesis of pharmaceuticals to minimize environmental impact. mdpi.comresearchgate.net This includes the use of renewable starting materials, safer solvents, and catalytic processes to improve atom economy. mdpi.comacs.orgum-palembang.ac.id

One innovative approach involves the synthesis of rac-phenylephrine from cardanol, a component of cashew nut shell liquid, which is a renewable byproduct of the cashew industry. rsc.orgrsc.orgacs.org This route utilizes 3-vinylphenol, derived from cardanol, as a key intermediate. rsc.orgrsc.org The synthesis employs metathesis reactions, which can be performed in greener solvents like 2-methyl tetrahydrofuran, and a hydroxyamination step using an iron porphyrin catalyst. rsc.orgrsc.org This process demonstrates several green advantages, including the use of a bio-derived precursor and the production of valuable, easily separable byproducts like 1-octene (B94956) and propene, leading to a favorable atom economy and a low E-Factor (Environmental Factor). rsc.orgrsc.org

The use of water as a solvent, where feasible, is another key aspect of green chemistry. mdpi.com While the low solubility of many organic reactants can be a challenge, its non-toxic and non-flammable nature makes it an ideal choice when possible. mdpi.com Additionally, reducing the use of protecting groups, often achievable through the specificity of enzymatic reactions, is a core principle that streamlines synthesis and reduces waste. acs.org

Chiral Synthesis Strategies for Enantiomerically Enriched Benzyl Phenylephrine Precursors

The biological activity of phenylephrine is primarily associated with the (R)-enantiomer. cmu.ac.th Therefore, developing synthetic methods to produce enantiomerically enriched forms is of great importance.

Development of Chiral Catalysts for Asymmetric Reactions

Asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral alcohols from prochiral ketones. smolecule.comcmu.ac.th This is achieved using transition metal catalysts complexed with chiral ligands. smolecule.comlibretexts.org

In the context of Benzyl Phenylephrine synthesis, rhodium and ruthenium-based catalysts have been extensively studied. smolecule.comcmu.ac.thscholaris.ca For instance, the asymmetric hydrogenation of N-benzyl-N-methyl-2-amino-m-hydroxy-acetophenone hydrochloride can be catalyzed by a rhodium complex with a chiral phosphine (B1218219) ligand such as (2R,4R)-4-(dicyclohexylphosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM). google.comgoogle.com This reaction can produce N-benzyl-L-phenylephrine with high optical purity. google.com

Ruthenium-catalyzed asymmetric hydrogenation has emerged as a highly efficient alternative, often providing excellent conversion rates and high enantiomeric excess (ee). smolecule.com For example, using a Xyl-BINAP RuCl₂DAIPEN catalyst with potassium tert-butoxide in isopropanol (B130326) can lead to ee values of 95-99.9%. smolecule.com

The table below compares different catalyst systems used in the asymmetric hydrogenation for the synthesis of N-benzyl phenylephrine precursors.

| Catalyst System | Pressure | Temperature | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ / RR-MCCPM | 10-50 bar | Not specified | 85% | smolecule.com |

| Rhodium complex with P-N-P ligand | 20 bar | 50°C | 92% (R) | scholaris.ca |

| Xyl-BINAP RuCl₂DAIPEN | Not specified | Not specified | 95-99.9% | smolecule.com |

| Ruthenium-derivative with bisphosphine ligand | High pressure | Not specified | 4-92% | cmu.ac.th |

| Ketoreductase (KRED) | Not applicable | Not specified | >99% (R) | google.com |

This table highlights various catalytic systems and their effectiveness in producing enantiomerically enriched precursors to phenylephrine.

Enzymatic catalysis offers another powerful approach. Ketoreductases (KREDs) can catalyze the stereoselective reduction of ketone precursors to the desired chiral alcohol with very high enantiomeric excess. google.com

Comparative Analysis of Enantioselective Pathways vs. Racemic Synthesis

The synthesis of a single enantiomer can be achieved either through the resolution of a racemic mixture or by direct asymmetric synthesis. Classical resolution often involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. researchgate.net

Asymmetric synthesis, on the other hand, aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in racemic resolution. Asymmetric hydrogenation, as discussed previously, is a prime example of this approach. smolecule.comcmu.ac.th

A direct comparison reveals distinct advantages and disadvantages for each strategy.

Racemic Synthesis followed by Resolution:

Advantages: Often relies on simpler, well-established chemical reactions.

Disadvantages: The theoretical maximum yield is 50% for the desired enantiomer, making it less atom-economical. The resolving agent needs to be recovered, adding steps to the process.

Enantioselective Synthesis:

Advantages: Can theoretically achieve a 100% yield of the desired enantiomer, leading to higher efficiency and less waste. acs.org It often requires fewer steps compared to synthesis followed by resolution.

Disadvantages: The development of effective chiral catalysts can be complex and expensive. cmu.ac.th The catalysts themselves may be sensitive and require specific, sometimes demanding, reaction conditions like high pressure. cmu.ac.th

Ultimately, the choice between these pathways depends on factors such as the scale of production, the cost and availability of catalysts, and the desired final purity of the product. smolecule.com For industrial-scale synthesis, the efficiency and reduced waste of asymmetric catalysis often make it the more attractive option, despite the initial investment in catalyst development. researchgate.net

Chemical Modifications and Derivatization of the Benzyl Phenylephrine Core Structure

The strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612), is a powerful technique in pharmaceutical research. This process, known as deuterium labeling, is employed to investigate the metabolic fate of drug candidates, enhance their pharmacokinetic profiles, and serve as internal standards for quantitative analysis. smolecule.comprinceton.edu The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can significantly slow the rate of metabolic reactions that involve the cleavage of that specific bond, a phenomenon known as the kinetic isotope effect. osti.gov This alteration allows researchers to probe metabolic pathways and, in some cases, create more stable drug molecules. osti.govgoogle.com

For compounds based on the phenylephrine core, a primary route of metabolism is oxidative deamination by monoamine oxidase (MAO). nih.govnih.gov This enzymatic process involves the cleavage of the C-H bond at the alpha-carbon (the carbon atom adjacent to the amino group). To investigate the significance of this metabolic pathway, researchers have synthesized phenylephrine analogs with deuterium atoms at this specific position.

A key example is the development of (–)-[¹¹C]-α,α-dideutero-phenylephrine (D2-PHEN), an analog of phenylephrine labeled with both carbon-11 (B1219553) and deuterium. snmjournals.org The substitution of deuterium at the α-carbon is known to slow the rate of metabolism by MAO. snmjournals.org In paired positron emission tomography (PET) imaging studies with normal volunteers, the clearance of D2-PHEN from the heart was compared to its non-deuterated counterpart. snmjournals.org The results demonstrated that the kinetics of phenylephrine are sensitive to neuronal MAO activity, showcasing how deuterium labeling can be used to elucidate specific metabolic mechanisms. snmjournals.org

Commercially available deuterated analogs of phenylephrine are also utilized in pharmacological research as tracers for examining drug metabolism and pharmacokinetics. smolecule.commedchemexpress.com These labeled compounds, such as Phenylephrine-d3 and Phenylephrine-d6, are invaluable in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy, for the structural elucidation and quantification of related compounds. smolecule.com The isotopic labeling allows these molecules to be used to study metabolic pathways without interference from endogenous compounds. smolecule.com

The synthesis of such deuterated compounds can be approached through various methods. One general strategy is the reductive deuteration of aromatic esters using a deuterium source like deuterium oxide (D₂O). google.com While specific synthetic routes for rac-Benzyl Phenylephrine deuteration are not detailed in publicly available literature, the principles are well-established. For instance, deuterated reagents can be used in the final steps of a synthesis, or exchange reactions can be performed on the final compound using a deuterium source and a catalyst. princeton.eduscience.gov

The table below summarizes examples of deuterated phenylephrine analogs and their applications.

| Compound Name | Position of Deuterium Label(s) | Application in Metabolic Studies |

| (–)-α,α-dideutero-phenylephrine (D2-PHEN) | Alpha-carbon of the ethylamine (B1201723) side chain | To assess the role of monoamine oxidase (MAO) in metabolism. snmjournals.org |

| Phenylephrine-d3 | Methyl group on the amine | Used as a tracer in drug metabolism and pharmacokinetic studies. medchemexpress.com |

| Phenylephrine-d6 | Specific positions not detailed in sources | Used as a tracer for metabolism and pharmacokinetic studies; analytical standard. smolecule.com |

Enantiomeric Resolution and Advanced Chiral Analytical Techniques for Benzyl Phenylephrine

Diastereomeric Salt Formation for Racemic Resolution of Benzyl (B1604629) Phenylephrine (B352888) Intermediates

One of the well-established methods for resolving racemic mixtures on a large scale is through the formation of diastereomeric salts. This technique leverages the different physical properties, such as solubility, of diastereomers, which are formed by reacting the racemic mixture with a chiral resolving agent.

Selection and Optimization of Chiral Resolving Agents (e.g., R-Naproxen)

The choice of a suitable chiral resolving agent is crucial for the successful separation of enantiomers. For the resolution of racemic phenylephrine, a compound structurally related to benzyl phenylephrine, various chiral acids have been evaluated. While agents like d-tartaric acid, l-pyroglutamic acid, and l-mandelic acid proved unsatisfactory, (R)-Naproxen has been identified as a highly effective resolving agent. google.comgoogle.com (S)-Naproxen was also investigated but was found to preferentially crystallize the undesired S-isomer of phenylephrine with low enantiomeric purity and yield. google.com

The success of R-Naproxen lies in its ability to form a salt with R-phenylephrine that has significantly different solubility compared to the salt formed with S-phenylephrine, enabling efficient separation through fractional crystallization. google.comgoogle.com The process involves dissolving the racemic base in a suitable solvent, such as methanol (B129727), and adding R-Naproxen. google.com The resulting diastereomeric salt of the desired R-enantiomer precipitates from the solution and can be isolated.

The selection of a resolving agent is often guided by several factors, including cost, availability, and the efficiency of the resolution process. (S)-Naproxen, a non-steroidal anti-inflammatory drug, is readily available in its pure (S)-form and has been utilized as a chiral selector in various chromatographic separations. nih.gov

Process Development for Large-Scale Enantiomer Separation

Transitioning from a laboratory-scale resolution to a large-scale industrial process requires careful optimization of various parameters. For the resolution of phenylephrine using R-Naproxen, the process has been successfully scaled up for commercial production. google.comgoogle.com

Key aspects of process development include:

Solvent Selection: Methanol is a commonly used solvent for this resolution. google.com The ratio of the solvent needs to be optimized to ensure good recovery of the desired diastereomeric salt. google.com

Temperature Control: The reaction mixture is typically warmed to ensure complete salt formation and then cooled to facilitate the crystallization of the less soluble diastereomer. google.com

pH Adjustment: After isolation of the diastereomeric salt, the salt is broken to liberate the desired enantiomer. This is typically achieved by suspending the salt in water and adding a mineral acid, such as hydrochloric acid. This precipitates the resolving agent, which can then be recovered and recycled, while the desired enantiomer remains in the aqueous solution as its hydrochloride salt. google.com

Automation and Continuous Processing: For large-scale manufacturing, the development of fully automated, continuous flow processes offers significant advantages over traditional batch processes. researchgate.netresearchgate.net Continuous processes can lead to higher yields, improved purity, and reduced waste generation. researchgate.net

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both the separation of enantiomers and the assessment of enantiomeric purity. smolecule.comgoogle.comjiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a powerful variant of column chromatography where the stationary phase contains a single enantiomer of a chiral compound. google.com This chiral stationary phase (CSP) interacts differently with the two enantiomers of the analyte, leading to their separation. google.combgb-analytik.com

The core of any chiral HPLC separation is the selection of an appropriate chiral stationary phase (CSP). bgb-analytik.commdpi.com There is no universal CSP, and the choice depends heavily on the specific properties of the enantiomers being separated. bgb-analytik.com For phenylephrine and its analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be very effective. smolecule.comnih.govscirp.org

Commonly used CSPs include:

Cellulose-based CSPs: Columns like Lux Cellulose-1 have been successfully used for the enantioseparation of phenylephrine. smolecule.comnih.gov These are often used in reversed-phase mode. nih.gov

Cyclodextrin-based CSPs: Cyclodextrins and their derivatives are another important class of CSPs. google.commdpi.com They can be modified with various functional groups to enhance their chiral recognition capabilities. mdpi.com

Pirkle-type CSPs: These are covalently bonded phases that offer durability and unique selectivity. bgb-analytik.com

The selection process often involves screening a library of different chiral columns to find the one that provides the best resolution for the target compound. bgb-analytik.com

| Chiral Stationary Phase | Type | Reference |

|---|---|---|

| Lux Cellulose-1 | Cellulose-based | smolecule.comnih.gov |

| OJ-RH | Polysaccharide-based | google.com |

| Chiralpak IC-3 | Polysaccharide-based | google.com |

| Cyclofructan-based CSPs | Cyclofructan-based | chromatographyonline.comchromatographyonline.com |

Once a suitable CSP is selected, the mobile phase composition and other chromatographic conditions must be optimized to achieve the desired separation. This involves adjusting the type and ratio of solvents, the flow rate, and the column temperature.

For the separation of phenylephrine enantiomers on a Lux Cellulose-1 column, a mobile phase of acetonitrile (B52724) and water (30:70, v/v) at a flow rate of 0.5 ml/min was found to be optimal. nih.gov In another instance, using an OJ-RH column, various mobile phases including methanol and methanol with ethylenediamine (B42938) were evaluated. google.com

The addition of additives to the mobile phase can significantly improve peak shape and resolution. chromatographyonline.comchromatographyonline.com For example, a combination of trifluoroacetic acid and triethylamine (B128534) has been shown to enhance selectivity for the separation of chiral primary amines. chromatographyonline.comchromatographyonline.com

The trend towards "green" analytical chemistry has also influenced method development, with a focus on using shorter columns and mobile phases with a higher percentage of water to reduce solvent consumption. nih.gov

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|

| Lux Cellulose-1 (50 x 4.6 mm, 5 µm) | Acetonitrile-water (30:70, v/v) | 0.5 ml/min | Not Specified | nih.gov |

| OJ-RH (150×4.6) mm, 5 µm | Methanol | 1 mL/min | 270 nm | google.com |

| OJ-RH (150×4.6) mm, 5 µm | 0.05% Ethylenediamine in Methanol | 0.8 mL/min | 270 nm | google.com |

| Chiralpak IC-3 (150×4.6) mm, 3 µm | 0.1% Ethylenediamine in n-Hexane (50%):IPA (50%) | 1.2 ml/min | 270 nm | google.com |

Capillary Electrophoresis (CE) for Chiral Analysis of Benzyl Phenylephrine

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the enantiomeric separation of chiral compounds due to its high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. researchgate.netchromatographyonline.com Also known as capillary zone electrophoresis (CZE), this method separates ionic species based on their charge, frictional forces, and hydrodynamic radius. google.comgoogle.com For chiral separations, the principle is adapted by introducing a chiral selector into the background electrolyte filling the capillary. chromatographyonline.comgoogle.comgoogle.com The differential interaction between the individual enantiomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. nih.gov

CE offers highly efficient separations and has been successfully applied to the analysis of phenylephrine and related compounds. google.comgoogle.comjiangnan.edu.cn While it is a potent tool, the development of a CE method can sometimes be challenging, and in certain cases, may result in longer run times compared to other techniques like HPLC. nih.gov However, its versatility and the numerous operational modes available make it a cornerstone in modern chiral analysis. researchgate.net

Application of Chiral Selectors in CE (e.g., Cyclodextrins)

The success of chiral separations by Capillary Electrophoresis hinges on the choice of an appropriate chiral selector. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most widely used class of chiral selectors in CE. google.comgoogle.comnih.gov Their popularity stems from their commercial availability, UV transparency, structural variability, and relatively low cost. chromatographyonline.comnih.gov

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. chromatographyonline.com They can form inclusion complexes with guest molecules, and in the case of enantiomers, the stability of these complexes often differs, which is the basis for chiral recognition. mdpi.com The separation mechanism involves the differential association between the enantiomers and the cyclodextrin (B1172386), which is dissolved in the background electrolyte. nih.govacs.org

For the analysis of phenylephrine and its derivatives, various types of cyclodextrins have been employed. google.comgoogle.com Neutral cyclodextrins can be effective, but charged derivatives, such as sulfated or sulfobutyl ether cyclodextrins, often provide superior separation capabilities. google.comacs.org These charged CDs not only act as a pseudo-stationary phase but also influence the electroosmotic flow, adding another dimension to the separation mechanism. acs.org Research has shown that highly sulfated cyclodextrins, in particular, have been used to achieve comprehensive separation strategies in CE. google.comgoogle.com The choice of the specific cyclodextrin and its concentration, along with the pH of the background electrolyte, are critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov

Table 1: Common Cyclodextrin Selectors in Capillary Electrophoresis This table is generated based on common findings in chiral CE and does not represent a specific analysis of Benzyl Phenylephrine.

| Chiral Selector Type | Example | Key Characteristics |

| Native Cyclodextrins | β-Cyclodextrin (β-CD) | Neutral; separation based on inclusion complexation. |

| Neutral Derivatives | Heptakis(2,6-di-O-methyl)-β-CD | Increased hydrophobicity of the cavity. |

| Anionic Derivatives | Sulfobutyl ether-β-CD (SBE-β-CD) | Charged; provides strong interaction and countercurrent mobility. acs.org |

| Anionic Derivatives | Carboxymethyl-β-CD (CM-β-CD) | Charged; pH-dependent charge and interaction. mdpi.com |

| Cationic Derivatives | Quaternary ammonium-β-CD | Positively charged; useful for separating acidic compounds. |

Spectroscopic Approaches to Chiral Purity Determination

Alongside chromatographic and electrophoretic methods, spectroscopic techniques provide essential information on the stereochemical characteristics and enantiomeric purity of chiral molecules like benzyl phenylephrine. google.comgoogle.com

Circular Dichroism (CD) Spectroscopy in Stereochemical Characterization

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by optically active chiral molecules. google.comgoogle.comlibretexts.org This phenomenon is observed within the absorption bands of a chiral molecule and provides information about its three-dimensional structure. google.comgoogle.com

CD spectroscopy is a powerful tool for stereochemical characterization. libretexts.org Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This distinct spectroscopic signature can be used to confirm the absolute configuration of a molecule by comparing its spectrum to that of a known standard. Furthermore, CD spectroscopy is highly sensitive to conformational changes in molecules. libretexts.org Research has demonstrated that the interaction of a chiral guest, such as (-)-phenylephrine, with a host molecule can induce a significant chiroptical response that can be monitored by CD spectroscopy, providing a method for chiral discrimination. lookchem.com

Optical Rotation Measurements for Enantiomeric Excess Quantification

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light. google.comgoogle.com This property is measured using a polarimeter, and the extent of rotation is used to determine the enantiomeric excess (e.e.), also known as optical purity, of a non-racemic mixture of enantiomers. google.comgoogle.com

The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration). google.comgoogle.com The enantiomeric excess of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer using the following formula: google.comgoogle.com

% Enantiomeric Excess (Optical Purity) = 100 * ([α]sample / [α]pure enantiomer)

This method is a well-established technique for quantifying the chiral purity of compounds like R-phenylephrine hydrochloride. google.comgoogle.com For instance, the optical rotation data for synthesized (R)-(−)-phenylephrine hydrochloride has been shown to be comparable to established literature values, confirming its chiral integrity. acs.org

Validation Protocols for Chiral Analytical Methods

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For chiral analytical methods used in the pharmaceutical industry, validation must demonstrate that the method is reliable, accurate, and precise for quantifying the enantiomeric purity of a drug substance. registech.comchromatographyonline.com These validation protocols generally adhere to guidelines set by regulatory bodies like the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH). registech.comdujps.com

A chiral purity assay is treated as an impurity test, where the undesired enantiomer is the impurity. registech.comchromatographyonline.com The validation process must therefore evaluate a specific set of parameters for both the major (desired) and minor (undesired) enantiomers. registech.comchromatographyonline.com

Key validation parameters include: registech.comchromatographyonline.comamericanpharmaceuticalreview.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements, expressed as the relative standard deviation (%RSD).

Accuracy: The closeness of the test results to the true value, often determined through recovery studies of the spiked undesired enantiomer in the pure desired enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters and Acceptance Criteria for a Chiral HPLC Method This table is illustrative, based on general guidelines and published validation studies for chiral pharmaceuticals, and does not represent a specific validation for Benzyl Phenylephrine. nih.govdujps.com

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.998 dujps.com |

| Accuracy (% Recovery) | 98.0% - 102.0% (can vary, e.g., 92.3% to 98.2% nih.gov) |

| Precision (%RSD) | ≤ 2.0% for repeatability and intermediate precision. dujps.com |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Specificity | Resolution (Rs) between enantiomer peaks > 1.5 |

| Robustness | %RSD of results should remain within acceptable limits (e.g., < 2%) after minor changes in flow rate, mobile phase composition, etc. dujps.com |

System suitability tests are also an integral part of routine analysis and are performed before each run to ensure the analytical system is performing acceptably. registech.comchromatographyonline.com Critical system suitability parameters for chiral assays include resolution between the enantiomeric peaks, sensitivity (to ensure detection of the impurity limit), and injector precision. registech.com

Structure Activity Relationship Sar Investigations of Benzyl Phenylephrine and Analogs

Elucidation of the Role of the Benzyl (B1604629) Moiety in Receptor Ligand Interactions

The substitution of the N-methyl group of phenylephrine (B352888) with a larger, more lipophilic benzyl group is a significant structural modification. The benzyl moiety's role in receptor-ligand interactions is multifaceted, primarily influencing receptor affinity and selectivity through steric and hydrophobic interactions. Adrenergic receptors, particularly the β-subtypes, are known to possess a larger, more accommodating lipophilic binding pocket adjacent to the amine-binding site. slideshare.net

Systematic Evaluation of Substituent Effects on Adrenergic Receptor Affinity and Selectivity

Systematic modifications of the phenylephrine scaffold have provided a deep understanding of the structural requirements for adrenergic receptor binding and activation. These studies typically involve altering the aromatic ring or the amino group and quantifying the resulting changes in pharmacological activity.

The substitution pattern on the phenyl ring is a critical determinant of adrenergic activity. While maximal α- and β-activity is often associated with a 3',4'-dihydroxy (catechol) substitution, as seen in norepinephrine, the single meta-hydroxyl group of phenylephrine is sufficient for significant α1-agonist activity. slideshare.netnih.gov

Research into ring-fluorinated phenylephrine analogs has demonstrated the profound impact of subtle electronic and conformational changes. The introduction of a fluorine atom, a small and highly electronegative substituent, markedly alters the adrenergic properties. nih.gov The position of fluorination has distinct effects on receptor potency and selectivity. For instance, 6-fluorophenylephrine (6-FPE) is a more potent α1-adrenergic agonist than phenylephrine itself. Conversely, 2-fluorophenylephrine (B8940) (2-FPE) shows the lowest potency for α1-receptors but the highest affinity for β-receptors among the fluorinated analogs. nih.gov These differences are attributed to fluorine-induced conformational changes arising from electrostatic repulsion between the fluorine atom and the benzylic hydroxyl group, which alters the preferred orientation of the side chain for optimal receptor interaction. nih.gov

Studies on other phenylethanolamines have shown that introducing groups like isopropyl or fluoro in the meta-position of similar compounds can improve affinity, whereas substitutions at the para-position are often detrimental to alpha-adrenergic activity. nih.gov

| Compound | Substitution | α1-Agonist Potency Order | β-Receptor Affinity Order | α vs β Selectivity |

| 6-Fluorophenylephrine (6-FPE) | 6-Fluoro | > Phenylephrine | << Phenylephrine | Much more α-selective |

| Phenylephrine (PE) | None | > 4-FPE | = 4-FPE | - |

| 4-Fluorophenylephrine (4-FPE) | 4-Fluoro | > 2-FPE | > 6-FPE | Less α-selective |

| 2-Fluorophenylephrine (2-FPE) | 2-Fluoro | < 4-FPE | > Phenylephrine | Least α-selective |

Data sourced from a study on ring-fluorinated phenylephrines. nih.gov

The nature of the substituent on the amino nitrogen is a primary driver of α- versus β-receptor selectivity. A well-established SAR principle for phenylethylamines is that as the steric bulk of the N-alkyl substituent increases, α-receptor agonist activity generally decreases while β-receptor activity increases. slideshare.netpharmacy180.com

This principle is clearly illustrated by comparing naturally occurring catecholamines:

Norepinephrine (primary amine, R=H) has potent α- and β1-activity.

Epinephrine (N-methyl, R=CH₃) is a potent agonist at α, β1, and β2 receptors. slideshare.net

Isoproterenol (N-isopropyl, R=CH(CH₃)₂) has very little α-activity but is a potent, non-selective β-agonist.

In the case of rac-Benzyl Phenylephrine, the nitrogen atom is substituted with both a methyl and a benzyl group, classifying it as a tertiary amine. Generally, primary and secondary amines are considered optimal for direct adrenergic activity, with tertiary amines showing reduced potency. slideshare.net The large benzyl group, similar to the N-tert-butyl group which is known to enhance β2-selectivity, would be expected to significantly reduce or abolish α-receptor affinity due to steric hindrance. slideshare.net Any remaining activity would likely be directed towards β-receptors, which can accommodate such bulky substituents. slideshare.netpharmacy180.com

| Compound (Parent: Norepinephrine) | N-Substituent | General α-Receptor Activity | General β-Receptor Activity |

| Norepinephrine | -H | High | High (β1) |

| Epinephrine | -CH₃ (Methyl) | High | High (β1, β2) |

| Isoproterenol | -CH(CH₃)₂ (Isopropyl) | Low / Negligible | Very High |

| (Hypothetical) Benzyl Analog | -CH₂-Ph (Benzyl) | Expected to be Very Low | Potentially Increased |

This table illustrates the established trend in adrenergic SAR. slideshare.netpharmacy180.com

Conformational Analysis and Molecular Modeling of Benzyl Phenylephrine Derivatives

The three-dimensional conformation of a ligand is paramount for its interaction with a receptor's binding site. Conformational analysis and molecular modeling are powerful tools used to determine the low-energy, biologically relevant shapes of flexible molecules like Benzyl Phenylephrine. These methods help identify the "bioactive conformation," the specific spatial arrangement of the pharmacophore elements (the aromatic ring, β-hydroxyl group, and protonated amine) required for receptor binding and activation. nih.gov

Studies on structurally related compounds, such as 1-benzyl-tetrahydroisoquinolines, have been performed using molecular mechanics calculations, single-crystal X-ray analysis, and NMR spectroscopy. nih.gov Such analyses reveal crucial conformational details, including preferred torsion angles of the side chain and the relative orientation of the benzyl ring to the rest of the molecule. For phenylethylamines, the key torsion angles define the spatial relationship between the aromatic ring and the amino group. The β-hydroxyl group often helps to orient the molecule through hydrogen bonding within the receptor active site. slideshare.net

Molecular modeling of Benzyl Phenylephrine would involve exploring its conformational space to identify stable conformers. Energy minimization and molecular dynamics simulations can predict how the flexible benzyl and ethylamine (B1201723) side chains orient themselves. These models suggest that the heterocyclic rings of similar molecules prefer a half-chair conformation with bulky phenyl or benzyl rings in a pseudo-equatorial position to minimize steric strain. nih.gov Such computational insights are invaluable for understanding how these derivatives fit into the adrenergic receptor's active site.

Computational Chemistry and QSAR Studies for Predictive SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational chemistry approach used to develop predictive models that correlate the chemical structure of compounds with their biological activity. A QSAR study on Benzyl Phenylephrine analogs would aim to create a mathematical equation that can forecast the adrenergic receptor affinity or selectivity of novel, unsynthesized derivatives.

The process involves several steps:

Data Set Generation: A series of Benzyl Phenylephrine analogs with diverse substituents on the aromatic ring and variations of the N-substituents would be synthesized and their biological activities (e.g., Ki or EC50 values at adrenergic subtypes) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various physicochemical properties, including:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Partial atomic charges, dipole moments, and frontier orbital energies (HOMO/LUMO).

Hydrophobic descriptors: The partition coefficient (logP), which measures lipophilicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between the calculated descriptors and the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

While specific QSAR studies on Benzyl Phenylephrine are not widely published, the methodology is broadly applied in drug design. Such models can provide crucial insights into the key molecular features that govern adrenergic activity, enabling the virtual screening of large chemical libraries and prioritizing the synthesis of compounds with the highest predicted potency and desired selectivity profile.

Pharmacological Research and Receptor Binding Profiles of Benzyl Phenylephrine Derivatives

In Vitro Characterization of Adrenergic Receptor Binding Properties

The initial assessment of a compound's pharmacological profile involves in vitro techniques to determine its binding affinity and functional activity at specific receptors. For benzyl (B1604629) phenylephrine (B352888) derivatives, the primary targets of interest are the adrenergic receptors, particularly the α1-adrenoceptor subtypes.

Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for a receptor. These assays measure the ability of an unlabeled compound (the "test ligand," such as a benzyl phenylephrine derivative) to compete with a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The three α1-adrenoceptor subtypes—α1A, α1B, and α1D—are G protein-coupled receptors activated by endogenous agonists like adrenaline and noradrenaline. ed.ac.ukguidetopharmacology.org

In these assays, membranes from cells expressing a specific α1-adrenoceptor subtype are incubated with a fixed concentration of a radioligand, such as [3H]prazosin, and varying concentrations of the unlabeled test compound. ed.ac.ukguidetopharmacology.orgnih.govedgehill.ac.uk The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test ligand for the receptor. A lower Ki value indicates a higher binding affinity.

Studies on various α1-adrenergic ligands have established their binding profiles across the subtypes. For instance, compounds like 5-methyl-urapidil and (+)-niguldipine have been shown to compete for [3H]-prazosin binding, demonstrating different affinities for α1A and α1B subtypes in tissues like the rat heart. nih.gov While specific Ki values for rac Benzyl Phenylephrine are not extensively documented in publicly available literature, the methodology remains the standard for determining its binding profile. The parent compound, phenylephrine, is a well-known α1-adrenoceptor agonist. guidetopharmacology.orgnih.govdrugbank.com

Table 1: Examples of Ligands Used in α1-Adrenoceptor Binding Assays

Beyond determining binding affinity, functional assays are essential to characterize whether a ligand acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. nih.gov For α1-adrenoceptor agonists, activation typically leads to the coupling of Gq/11 G-proteins, which stimulates phospholipase C and subsequently increases intracellular calcium levels.

Functional assays can measure various downstream effects of receptor activation. For phenylephrine, its agonistic activity at α1-adrenoceptors has been shown to activate the ERK1/2 signal pathway, which can play a role in cellular processes. nih.gov The functional potency of an agonist is often expressed as the EC50 value, which is the concentration required to produce 50% of the maximum response. The intrinsic activity of a compound describes its ability to produce a maximal response relative to a full agonist.

Studies have shown that the functional efficacy of α1-AR agonists can differ between receptor subtypes, with responses at the α1D subtype sometimes being less robust in certain cell culture assays compared to α1A and α1B subtypes. semanticscholar.org Functional assays are critical to determine if a benzyl phenylephrine derivative not only binds to α1-adrenoceptors but also elicits a cellular response, and to quantify the nature and magnitude of that response.

Table 2: Signal Transduction Pathways Associated with α1-Adrenoceptor Activation

Investigation of Potential Off-Target Receptor Interactions for Benzyl Phenylephrine Analogs

Off-target interactions occur when a drug binds to receptors other than its intended therapeutic target. nih.gov These interactions can lead to unexpected pharmacological effects. nih.govnih.gov For phenylephrine and its analogs, it is important to investigate binding to other adrenergic receptor subtypes (e.g., α2, β) and even unrelated receptor families.

Some research suggests that the pharmacological effects of phenylephrine may not be exclusively due to direct α1-adrenoceptor agonism. nih.govresearchgate.net Unexpected effects characteristic of α2- and β-adrenoceptor stimulation have been observed in some preclinical and clinical studies. nih.gov One proposed mechanism for these effects is that phenylephrine may cause the release of noradrenaline, which then acts on these other receptors. nih.govresearchgate.net For example, phenylephrine has been shown to stimulate vascular β2-adrenoceptors in certain experimental models. nih.gov

Screening for off-target effects is a standard part of the drug development process. This is often done using broad panels of receptor binding assays. Identifying the off-target profile of benzyl phenylephrine analogs is crucial for a comprehensive understanding of their pharmacological activity.

Ligand-Receptor Docking and Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand interacts with its receptor at an atomic level. researchgate.netmdpi.com These techniques are used to predict the binding pose, affinity, and stability of a ligand-receptor complex. researchgate.netdost.gov.phjscimedcentral.com

Molecular docking involves computationally placing a ligand into the binding site of a receptor to find the most favorable binding orientation. jscimedcentral.com The process uses scoring functions to estimate the binding affinity for different poses. researchgate.net For benzyl phenylephrine derivatives, docking studies could be performed using a 3D structure of an α1-adrenoceptor subtype to predict how the benzyl group and other substituents influence the binding mode compared to phenylephrine. mdpi.com

Molecular dynamics simulations build upon docking results by simulating the movements of the ligand and receptor over time. dost.gov.phnih.gov This provides insights into the stability of the predicted binding pose and the dynamic interactions (like hydrogen bonds) that maintain the complex. nih.gov For example, a simulation could reveal key amino acid residues within the α1A-adrenoceptor that form stable interactions with a benzyl phenylephrine analog, explaining its affinity and selectivity. mdpi.com These computational approaches are invaluable for rational drug design and for interpreting experimental binding data. researchgate.net

Table 3: Compounds Mentioned in this Article

Metabolic Pathways and Biotransformation Studies of Benzyl Phenylephrine

In Vitro Metabolism Studies Using Hepatic and Intestinal Microsomes

There are no available studies that have utilized hepatic or intestinal microsomes to investigate the metabolism of rac Benzyl (B1604629) Phenylephrine (B352888).

Identification of Enzymes Involved in Biotransformation (e.g., Monoamine Oxidase)

No research has been published identifying the specific enzymes, such as monoamine oxidase or cytochrome P450 isoforms, responsible for the biotransformation of rac Benzyl Phenylephrine. The presence of the N-benzyl group distinguishes it structurally from Phenylephrine, suggesting a different metabolic profile, potentially involving dealkylation pathways. However, this remains speculative without direct experimental evidence.

Characterization of Phase II Conjugation Reactions (e.g., Sulfation, Glucuronidation)

There is no information available regarding Phase II conjugation reactions for this compound. Studies on the parent compound, Phenylephrine, show it undergoes significant sulfation and glucuronidation. nih.gov It is unknown whether this compound or its potential Phase I metabolites would serve as substrates for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

Identification and Structural Elucidation of Major and Minor Metabolites

No major or minor metabolites of this compound have been identified or structurally characterized in published literature.

Enzyme Kinetics and Inhibition Studies to Understand Metabolic Clearance

Without identification of the metabolizing enzymes, no enzyme kinetic studies (such as determining Km or Vmax) or inhibition studies have been performed for this compound. Therefore, its metabolic clearance rate and potential for drug-drug interactions via enzyme inhibition are unknown.

Based on the current scientific literature available through the performed search, there is no specific information regarding the preclinical research models and in vivo pharmacodynamic evaluation of the chemical compound “this compound.” The search results yielded information on phenylephrine and certain benzyl-containing compounds separately, but not on the specific analog "this compound."

Therefore, it is not possible to provide a detailed article on the specified topics for this particular compound as per the provided outline. The requested detailed research findings, data tables, and specific evaluations for "this compound" are not available in the public domain based on the conducted search.

To generate the requested article, specific preclinical studies on "this compound" would need to be published and accessible. Without such data, any attempt to create the article would be speculative and would not adhere to the strict requirement of being based on diverse, authoritative sources.

Analytical Method Development and Validation for Research Applications of Benzyl Phenylephrine

Development of Quantitative HPLC Methods for Benzyl (B1604629) Phenylephrine (B352888) in Complex Matrices

High-Performance Liquid Chromatography (HPLC) remains a primary technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities due to its robustness, precision, and accuracy. The development of specific HPLC methods for rac-Benzyl Phenylephrine is essential for its control in both bulk drug substance and biological samples.

Methodology for Quantification in Biological Samples (e.g., Plasma, Tissue Homogenates)

While specific validated methods for the quantification of rac-Benzyl Phenylephrine in biological matrices are not extensively detailed in published literature, a methodology can be extrapolated from established and validated techniques for the parent compound, Phenylephrine. researchgate.netnih.gov The development of a quantitative HPLC method for rac-Benzyl Phenylephrine in plasma would involve several critical steps, starting with efficient sample preparation to remove interfering endogenous components.

Sample Preparation:

Protein Precipitation (PPT): A common and straightforward approach where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While simple, it may result in a less clean extract compared to other techniques.

Solid-Phase Extraction (SPE): This technique provides a more thorough clean-up, leading to enhanced sensitivity and reduced matrix effects. researchgate.netnih.gov A suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) would be selected to retain rac-Benzyl Phenylephrine while allowing interfering substances to be washed away. The analyte is then eluted with an appropriate solvent.

Chromatographic Conditions: A reversed-phase HPLC system is typically employed for such analyses. The separation would be optimized by evaluating different columns, mobile phase compositions, and flow rates to achieve a sharp, symmetrical peak for rac-Benzyl Phenylephrine, well-resolved from any endogenous plasma components.

Below is a table of typical starting parameters for such a method development.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV spectrophotometry (e.g., 272 nm or 280 nm) |

| Injection Volume | 20 µL |

Validation of the method would be performed according to ICH guidelines, establishing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). semanticscholar.org

Stability-Indicating HPLC Methods for Degradation Product Monitoring

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. To develop such a method for Phenylephrine that can monitor rac-Benzyl Phenylephrine (as a potential degradant or co-existing impurity), forced degradation studies are essential. semanticscholar.orgijper.org

These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability conditions to provoke degradation. bepls.com

Forced Degradation Conditions:

Acid Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at elevated temperatures. semanticscholar.org

Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at elevated temperatures. semanticscholar.org

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3-6% H₂O₂). semanticscholar.orgbepls.com

Thermal Degradation: Exposure to dry heat (e.g., 60°C). semanticscholar.org

Photolytic Degradation: Exposure to UV or fluorescent light. semanticscholar.org

Following exposure to these stress conditions, the samples are analyzed by HPLC. The chromatographic method must be developed to provide sufficient resolution between the parent Phenylephrine peak and all resulting degradation product peaks, including the peak corresponding to a rac-Benzyl Phenylephrine standard, if it were to form. A photodiode array (PDA) detector is invaluable in this context, as it can help assess peak purity and identify co-eluting species. semanticscholar.org Studies on Phenylephrine have shown it is susceptible to degradation under hydrolytic and oxidative conditions but relatively stable under thermal and photolytic stress. semanticscholar.orgijper.org A successful stability-indicating method ensures that any decrease in the parent drug concentration is accurately reflected by a corresponding increase in the concentration of its degradants.

Application of Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Metabolite Profiling

For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies or the detection of trace-level impurities and metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.govthermofisher.com

The development of an LC-MS/MS method for rac-Benzyl Phenylephrine offers significant advantages over HPLC-UV, including lower limits of quantification, which are crucial for measuring low concentrations in biological fluids. nih.govthermofisher.com A highly sensitive and rapid UPLC-MS/MS method for the parent compound Phenylephrine in human plasma has been validated over a concentration range of 10.0–5000 pg/mL. nih.gov A similar approach could be adapted for rac-Benzyl Phenylephrine.

A critical component for developing a quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard. The availability of rac-Benzyl Phenylephrine-d3 is ideal for this purpose, as it co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and matrix effects. pharmaffiliates.comclearsynth.com

Method development would involve optimizing the following:

Ionization Source: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds. nih.gov

Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of rac-Benzyl Phenylephrine) and a characteristic product ion generated through fragmentation.

Hypothetical MRM Transitions for rac-Benzyl Phenylephrine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| rac-Benzyl Phenylephrine | 258.1 | [Fragment 1] | Quantifier |

| rac-Benzyl Phenylephrine | 258.1 | [Fragment 2] | Qualifier |

This high selectivity and sensitivity also make LC-MS/MS an indispensable tool for metabolite profiling. If rac-Benzyl Phenylephrine were a metabolite of another compound, or if it were further metabolized in the body, LC-MS/MS could be used to detect, identify, and quantify these related metabolites in complex biological matrices.

Impurity Profiling and Characterization in rac-Benzyl Phenylephrine Synthesis

rac-Benzyl Phenylephrine is recognized as Phenylephrine Impurity D, a process-related impurity that can arise during the synthesis of Phenylephrine. cymitquimica.comlgcstandards.comclearsynth.com Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. Regulatory guidelines require that impurities above a certain threshold be identified, quantified, and controlled.

The primary tool for impurity profiling is a validated, stability-indicating HPLC method. The method must be specific enough to separate the main API (Phenylephrine), rac-Benzyl Phenylephrine, and other known and unknown impurities. nih.gov The availability of a certified reference standard for rac-Benzyl Phenylephrine is crucial for its unambiguous identification (based on retention time) and accurate quantification. cymitquimica.com

A typical HPLC method for impurity profiling would be validated to demonstrate:

Specificity: The ability to resolve all relevant impurities from the API and each other.

Limit of Quantification (LOQ): The lowest concentration of rac-Benzyl Phenylephrine that can be reliably quantified. The LOQ must be at or below the reporting threshold (e.g., 0.05%).

Linearity: The method should provide linear results over a range of concentrations, typically from the LOQ to 150% of the specified limit for the impurity.

Accuracy and Precision: The method must be proven to be accurate and precise at the specified limit for the impurity.

Sample Impurity Profile Chromatogram Data

| Peak ID | Retention Time (min) | Identification | Specification Limit (%) |

|---|---|---|---|

| 1 | 8.3 | Phenylephrine | 98.0 - 102.0 |

| 2 | 10.5 | Impurity C | NMT 0.15 |

| 3 | 12.1 | rac-Benzyl Phenylephrine (Impurity D) | NMT 0.15 |

Robustness and Transferability Studies for Developed Analytical Procedures

Once an analytical method is developed and validated, its robustness must be evaluated. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org For an HPLC method, these variations might include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min).

Column temperature (e.g., ±2°C).

pH of the mobile phase buffer (e.g., ±0.1 units).

Wavelength of detection (e.g., ±2 nm). researchgate.net

Mobile phase composition (e.g., ±2% organic).

The effect of these changes on critical performance characteristics, such as peak resolution, retention time, and analyte quantification, is assessed. The method is considered robust if the results remain within acceptable limits (e.g., %RSD < 2.0) despite these variations. researchgate.netbepls.com

Interactive Data Table: Example of a Robustness Study for an HPLC Assay

Method transferability refers to the process of demonstrating that a validated analytical procedure can be successfully executed by a different laboratory (e.g., transferring from a development lab to a quality control lab) without compromising its validated state. A robust method is a prerequisite for successful method transfer. The transfer process must be formally documented and may involve comparative testing, co-validation between the labs, or a complete revalidation in the receiving laboratory to ensure consistent and reliable results.

Medicinal Chemistry and Drug Discovery Implications of the Benzyl Phenylephrine Scaffold

Rational Design of Novel Phenylephrine (B352888) Analogs Based on Benzyl (B1604629) Phenylephrine Structure

The rational design of novel analogs based on the rac Benzyl Phenylephrine scaffold can be guided by established structure-activity relationships (SAR) for adrenergic agonists. The core structure of benzyl phenylephrine, featuring a meta-hydroxyl group on the phenyl ring, a β-hydroxyl group on the ethylamine (B1201723) side chain, and a benzyl group on the nitrogen atom, offers multiple points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. While the meta-hydroxyl group is important for α1-agonism, introducing other substituents or altering their positions could shift the activity profile. For instance, adding a second hydroxyl group at the para-position to create a catechol-like moiety might enhance activity at other adrenergic receptor subtypes.

N-Substituent Modification: The benzyl group in this compound is a significant departure from the simple methyl group in phenylephrine. The size and nature of the N-substituent are known to influence α/β selectivity. Exploring a variety of substituted benzyl groups or replacing the benzyl moiety with other bulky aromatic or aliphatic groups could lead to analogs with altered receptor selectivity profiles.

Side-Chain Modification: The ethylamine side chain can also be a target for modification. For example, alkyl substitution on the α-carbon can influence the mechanism of action and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationships for Novel Analogs Based on the Benzyl Phenylephrine Scaffold

| Modification Site | Proposed Modification | Expected Impact on Activity |

|---|---|---|

| Phenyl Ring | Addition of a para-hydroxyl group | Potential for increased β-adrenergic activity |

| Phenyl Ring | Replacement of meta-hydroxyl with other hydrogen bond donors/acceptors | Modulation of α/β selectivity and potency |

| N-Benzyl Group | Introduction of electron-withdrawing or -donating groups on the benzyl ring | Fine-tuning of receptor binding affinity |

| N-Substituent | Replacement of benzyl with smaller alkyl groups | Potential shift towards increased α-adrenergic activity |

Exploration of the Benzyl Phenylephrine Core as a Template for New Chemical Entities

The benzyl phenylephrine scaffold can serve as a valuable template for the discovery of new chemical entities (NCEs) targeting adrenergic receptors and potentially other G-protein coupled receptors (GPCRs). Its structural features, including a chiral center, a secondary amine, and an aromatic ring with a hydroxyl group, provide a rich pharmacophore that can be exploited in several ways:

Scaffold Hopping: The core structure can be used as a starting point for scaffold hopping, where the central phenylethanolamine framework is replaced with other bioisosteric scaffolds while retaining the key pharmacophoric elements. This approach can lead to the discovery of NCEs with novel intellectual property and potentially improved physicochemical properties.

Fragment-Based Drug Discovery: The benzyl and phenylethanolamine moieties of benzyl phenylephrine can be considered as individual fragments. In a fragment-based approach, these or similar fragments can be screened for binding to the target receptor, and then linked or grown to generate more potent and selective ligands.

Privileged Scaffold: The N-benzylphenylethanolamine motif could be considered a "privileged scaffold," a concept where certain structural frameworks are capable of binding to multiple biological targets with high affinity. Exploring the activity of the benzyl phenylephrine core against a panel of different GPCRs could uncover unexpected biological activities and open new avenues for drug discovery.

Investigation into Structure-Based Drug Design Principles for Adrenergic Ligands

The three-dimensional structures of adrenergic receptors, particularly the β-adrenergic receptors, have been elucidated through X-ray crystallography and cryo-electron microscopy. These structures provide a powerful tool for structure-based drug design (SBDD). The benzyl phenylephrine scaffold can be computationally docked into the binding sites of adrenergic receptor models to understand its binding mode and to guide the design of new analogs.

Key interactions that can be investigated using SBDD include:

Hydrogen Bonding: The meta-hydroxyl and β-hydroxyl groups of the benzyl phenylephrine scaffold are likely to form crucial hydrogen bonds with specific amino acid residues in the receptor binding pocket.

Aromatic Interactions: The phenyl ring of the phenylethanolamine moiety and the benzyl group can engage in π-π stacking or cation-π interactions with aromatic residues in the receptor.

Hydrophobic Pockets: The benzyl group can occupy a hydrophobic pocket within the receptor, and modifications to this group can be designed to optimize interactions within this pocket.

By using computational modeling, medicinal chemists can prioritize the synthesis of compounds that are predicted to have improved binding affinity and selectivity, thereby accelerating the drug discovery process.

Comparative Pharmacological Studies with Clinically Relevant Adrenergic Agents

To fully understand the potential of the benzyl phenylephrine scaffold, it is essential to conduct comparative pharmacological studies with clinically relevant adrenergic agents. These studies would involve characterizing the binding affinities and functional activities of this compound and its analogs at various adrenergic receptor subtypes (α1, α2, β1, β2, β3) and comparing them to established drugs.

Table 2: Hypothetical Comparative Pharmacological Profile

| Compound | α1 Affinity (Ki) | β1 Affinity (Ki) | β2 Affinity (Ki) | Receptor Selectivity |

|---|---|---|---|---|

| Phenylephrine | High | Low | Low | α1 selective |

| This compound | Moderate-High | ? | ? | To be determined |

| Isoproterenol | Low | High | High | Non-selective β |

A thorough pharmacological characterization would elucidate how the N-benzyl substitution in phenylephrine alters its pharmacological profile. It would be crucial to determine if this modification enhances, diminishes, or shifts the receptor selectivity. Such data would be invaluable for guiding future drug design efforts based on this scaffold and for identifying potential therapeutic applications for novel analogs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the enantiomeric purity of rac-Benzyl Phenylephrine in synthetic samples?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® columns). Mobile phases typically consist of hexane:isopropanol mixtures with trifluoroacetic acid as a modifier. Quantification of enantiomers should follow USP guidelines for validation, including linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD ≤ 0.1%) .

Q. How can researchers differentiate rac-Benzyl Phenylephrine from its stereoisomers using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY or ¹³C DEPT experiments, can resolve stereochemical differences by analyzing coupling constants and spatial proximities. For example, the benzylic proton in the R-enantiomer shows distinct splitting patterns compared to the S-enantiomer. X-ray crystallography is definitive for absolute configuration determination but requires high-purity crystalline samples .

Q. What are the critical parameters for optimizing the synthesis of rac-Benzyl Phenylephrine to minimize by-products?

- Methodological Answer : Key parameters include:

- Reaction Temperature : Maintain ≤ 25°C to prevent over-alkylation.

- Solvent Choice : Use anhydrous tetrahydrofuran (THF) to enhance nucleophilicity.

- Catalyst : Employ phase-transfer catalysts like tetrabutylammonium bromide for improved yield (target ≥ 85%).

- Purification : Flash chromatography with silica gel (ethyl acetate:hexane, 3:7) followed by recrystallization in ethanol removes impurities like N-benzyl derivatives .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the α-adrenergic receptor binding affinity of rac-Benzyl Phenylephrine compared to its parent compound?

- Methodological Answer : Use isolated rat aortic rings pre-contracted with potassium chloride (KCl, 60 mM). Compare dose-response curves (EC₅₀) of phenylephrine and rac-Benzyl Phenylephrine (0.1 nM–10 µM). Measure tension changes via force transducers and normalize to maximal phenylephrine-induced contraction. Note that benzyl substitution may reduce potency due to steric hindrance at α₁-adrenoceptors .

Q. How should researchers design stability studies to evaluate rac-Benzyl Phenylephrine under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing: